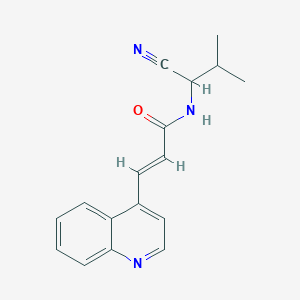
2-Methoxy-3-(pyrrolidin-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methoxy-3-(pyrrolidin-3-yl)pyridine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The molecule has a molecular weight of 192.26 .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-3-(pyrrolidin-3-yl)pyridine” is characterized by a pyrrolidine ring attached to a pyridine ring via a methoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Antibacterial Activity
2-Methoxy-3-(pyrrolidin-3-yl)pyridine derivatives have been studied for their antibacterial properties. For example, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a related compound, was used to synthesize new cyanopyridine derivatives, including 2-methoxy variants. These compounds exhibited significant antimicrobial activity against a range of bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).
Antiarrhythmic and Antihypertensive Effects
Pyrrolidine derivatives, including those with a methoxy group, have shown promising antiarrhythmic and antihypertensive effects. A study on a series of pyrrolidine derivatives revealed that compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety exhibited strong antiarrhythmic and antihypertensive activities. This suggests that 2-methoxy-3-(pyrrolidin-3-yl)pyridine derivatives could be explored for their potential in treating cardiovascular disorders (Malawska et al., 2002).
Catalytic Applications
In the field of catalysis, 2-methoxy-3-(pyrrolidin-3-yl)pyridine derivatives have been utilized in the development of palladium(II) complexes. These complexes have demonstrated high catalytic activities in reactions involving ethylene, indicating their utility in industrial chemical processes (Nyamato et al., 2015).
Synthesis of Novel Compounds
2-Methoxy-3-(pyrrolidin-3-yl)pyridine has also been integral in the synthesis of new organic compounds. For instance, it has been used in the first synthesis of pyrrolylpyridines, demonstrating its importance in advancing synthetic organic chemistry (Nedolya et al., 2015).
Antiinflammatory Activities
Additionally, pyrrolidine derivatives, including 2-methoxy variants, have been synthesized and evaluated for their antiinflammatory and analgesic properties. Some of these compounds displayed potent antiinflammatory activities comparable to established drugs like indomethacin, but with reduced side effects (Ikuta et al., 1987).
Direcciones Futuras
The pyrrolidine ring, a key feature of “2-Methoxy-3-(pyrrolidin-3-yl)pyridine”, is a versatile scaffold in drug discovery . Future research may focus on the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, providing a promising direction for future research .
Propiedades
IUPAC Name |
2-methoxy-3-pyrrolidin-3-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-10-9(3-2-5-12-10)8-4-6-11-7-8/h2-3,5,8,11H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMPNXUHXIAMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430896.png)
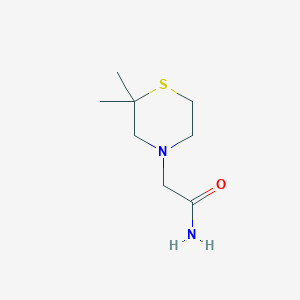
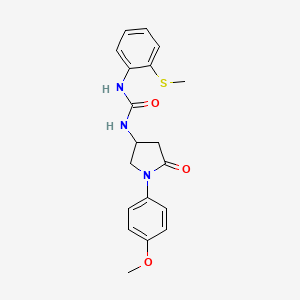
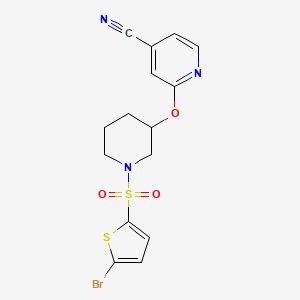
![3-Methoxyspiro[3.3]heptan-1-one](/img/structure/B2430900.png)

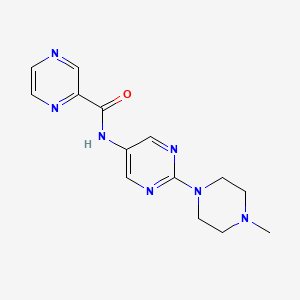
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2430906.png)
![N-(2-(6-((2-(azepan-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2430907.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2430910.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2430912.png)
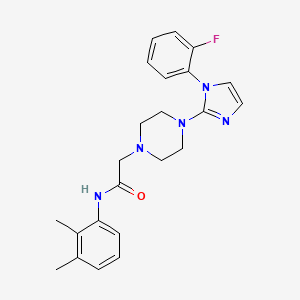
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2430914.png)
